molecular formula C17H21N3O B15191412 3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole CAS No. 146659-37-2

3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole

Cat. No.: B15191412
CAS No.: 146659-37-2
M. Wt: 283.37 g/mol
InChI Key: QSHBOMWRGOGQOF-JJXSEGSLSA-N
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Description

3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[321]octan-2-yl]-1,2,4-oxadiazole is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

146659-37-2

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H21N3O/c1-11-18-17(21-19-11)16-14(12-6-4-3-5-7-12)10-13-8-9-15(16)20(13)2/h3-7,13-16H,8-10H2,1-2H3/t13-,14+,15+,16-/m0/s1

InChI Key

QSHBOMWRGOGQOF-JJXSEGSLSA-N

Isomeric SMILES

CC1=NOC(=N1)[C@@H]2[C@H]3CC[C@H](N3C)C[C@@H]2C4=CC=CC=C4

Canonical SMILES

CC1=NOC(=N1)C2C3CCC(N3C)CC2C4=CC=CC=C4

Origin of Product

United States

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